tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate
Overview
Description
“tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1432680-23-3 . It has a molecular weight of 258.32 . The compound is in powder form and is typically stored at a temperature of 4°C .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 258.32 . It’s typically stored at a temperature of 4°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthetic Routes and Industrial Production
A study on the synthetic routes of vandetanib highlighted the industrial significance of related compounds, including tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which demonstrates the commercial value and higher yield potential in manufacturing scale. This implies that tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate and its analogs could have similar industrial applicability in synthesizing pharmacologically important compounds (W. Mi, 2015).
Chiral Sulfinamide in Asymmetric Synthesis
Research on chiral sulfinamides, closely related to tert-butyl compounds, shows their extensive use as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being a gold standard for asymmetric synthesis of N-heterocycles. This underscores the potential for this compound in asymmetric synthesis and the production of therapeutically significant compounds (R. Philip et al., 2020).
Antimycobacterial Activity
Piperazine derivatives have been reported for their potent antimycobacterial properties, highlighting the significance of piperazine as a core structure in the development of new therapeutic agents against Mycobacterium tuberculosis. This suggests that this compound could be a valuable scaffold for designing new antimycobacterial agents (P. Girase et al., 2020).
Broad Therapeutic Potential
The broad therapeutic potential of piperazine derivatives, evident in their application across various pharmaceutical domains such as antipsychotic, anti-inflammatory, and antihistamine drugs, indicates the versatility of this compound. This compound, by virtue of its piperazine core, may be adaptable for diverse therapeutic applications, with slight modifications to its structure influencing its medicinal potential significantly (A. Rathi et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
Compounds containing piperazine rings, like this one, are known to have a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . These properties enhance favorable interaction with macromolecules .
Mode of Action
It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms can interact favorably with various macromolecules , which could influence its mode of action.
Biochemical Pathways
Compounds with piperazine rings are known to be involved in a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
The compound’s water solubility and capacity for the formation of hydrogen bonds could potentially influence its bioavailability .
Result of Action
Compounds with piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the compound should be stored at a temperature of 4°c .
Properties
IUPAC Name |
tert-butyl 4-[amino(methyl)carbamoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBQAMSVJKOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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